![molecular formula C14H24N5O8PS B12559187 2'-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5'-(dihydrogen phosphate) CAS No. 158080-39-8](/img/structure/B12559187.png)
2'-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5'-(dihydrogen phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5’-(dihydrogen phosphate) is a complex organic compound that belongs to the class of nucleosides This compound is structurally related to guanosine, a nucleoside component of DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5’-(dihydrogen phosphate) typically involves multiple steps. The starting material is often a protected form of guanosine, which undergoes a series of chemical reactions to introduce the sulfanyl and phosphate groups. Common reaction conditions include the use of protecting groups to prevent unwanted reactions, and the use of specific reagents to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and rigorous quality control measures to monitor the progress of the reactions and the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5’-(dihydrogen phosphate) can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phosphate group or to modify the sulfanyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and substitution reagents such as alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction occurs efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can yield dephosphorylated or modified sulfanyl derivatives.
Aplicaciones Científicas De Investigación
2’-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5’-(dihydrogen phosphate) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA and RNA interactions and its potential as a biomarker for oxidative stress.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5’-(dihydrogen phosphate) involves its interaction with DNA and RNA. The compound can be incorporated into nucleic acids, where it may affect their structure and function. The sulfanyl group can participate in redox reactions, potentially influencing cellular oxidative stress pathways. The phosphate group can also play a role in cellular signaling and energy transfer processes.
Comparación Con Compuestos Similares
Similar Compounds
8-Oxo-7,8-dihydro-2’-deoxyguanosine: A related compound that is a biomarker for oxidative damage to DNA.
2’-Deoxyguanosine: A simpler nucleoside without the sulfanyl and phosphate groups.
7,8-Dihydroguanosine: A nucleoside with a similar structure but lacking the deoxy and sulfanyl modifications.
Uniqueness
The uniqueness of 2’-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5’-(dihydrogen phosphate) lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the sulfanyl and phosphate groups allows for unique interactions with biological molecules and potential therapeutic effects.
Propiedades
Número CAS |
158080-39-8 |
|---|---|
Fórmula molecular |
C14H24N5O8PS |
Peso molecular |
453.41 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-[2-amino-7-[2-(2-hydroxyethylsulfanyl)ethyl]-6-oxo-1,8-dihydropurin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C14H24N5O8PS/c15-14-16-12-11(13(22)17-14)18(1-3-29-4-2-20)7-19(12)10-5-8(21)9(27-10)6-26-28(23,24)25/h8-10,20-21H,1-7H2,(H2,23,24,25)(H3,15,16,17,22)/t8-,9+,10+/m0/s1 |
Clave InChI |
WQQVNCJZFGHAHD-IVZWLZJFSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2CN(C3=C2N=C(NC3=O)N)CCSCCO)COP(=O)(O)O)O |
SMILES canónico |
C1C(C(OC1N2CN(C3=C2N=C(NC3=O)N)CCSCCO)COP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B12559105.png)
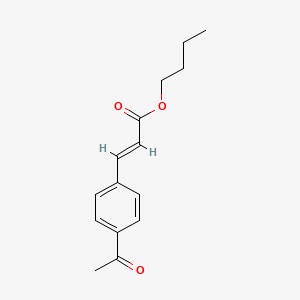
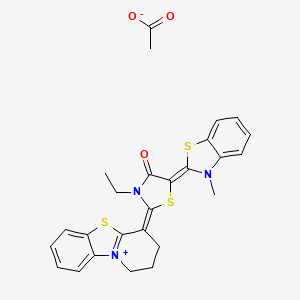
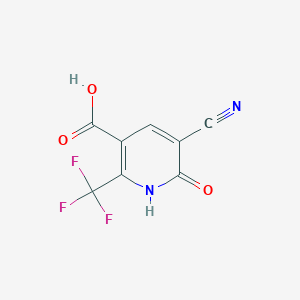
![5-(3-aminoprop-1-ynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12559128.png)
![N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide](/img/structure/B12559129.png)
![4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12559130.png)
![(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane]](/img/structure/B12559139.png)
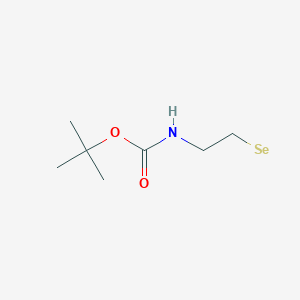
![3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B12559145.png)

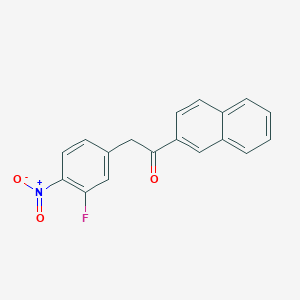

![3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid](/img/structure/B12559172.png)
